Istradefylline - 155270-99-8

Istradefylline

Catalog Number: EVT-270136
CAS Number: 155270-99-8
Molecular Formula: C20H24N4O4
Molecular Weight: 384.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Istradefylline is an oxopurine.
Istradefylline, or KW6002, was developed by Kyowa Hakko Kirin in Japan for the treatment of Parkinson's disease as an adjunct to standard therapy. Unlike standard dopaminergic therapies for Parkinson's, Istradefylline targets adenosine A2A receptors in the basal ganglia. This region of the brain is highly involved in motor control. Istradefylline is indicated as an adjunct treatment to [levodopa] and [carbidopa] for Parkinson's disease. This drug was first approved in Japan on 25 March 2013. Istradefylline was granted FDA approval on 27 August 2019.
Istradefylline is an adenosine receptor antagonist that is used as adjunctive therapy to levodopa/carbidopa in patients with Parkinson disease experiencing difficulty with “off” episodes when motor symptoms breakthrough on treatment. Istradefylline has been associated with a low rate of serum enzyme elevations during therapy, but has not been linked to cases of clinically apparent liver injury with jaundice.

KW-6002

  • Relevance: KW-6002 is directly equivalent to istradefylline, sharing its chemical structure and biological activity as a selective adenosine A2A receptor antagonist. []

Caffeine

    Preladenant

      Tozadenant

      • Relevance: Like istradefylline, tozadenant aimed to improve motor function in PD by blocking A2A receptors. While both showed promise in preclinical studies, Tozadenant's development was halted due to safety concerns observed in clinical trials. []

      PSB0777

      • Relevance: PSB0777 has the opposite effect of istradefylline. It is used in research to activate A2A receptors and investigate the physiological and pathological roles of these receptors. []

      ARL67156

      • Relevance: By inhibiting CD39, ARL67156 indirectly reduces adenosine levels. This indirect modulation of adenosine signaling, similar to the direct A2A receptor antagonism by istradefylline, has shown efficacy in animal models of neutrophilic inflammation, such as OVA-induced airway inflammation and IMQ-induced psoriasis. []

      AMP-CP

      • Relevance: Similar to ARL67156, AMP-CP indirectly reduces adenosine levels and has shown therapeutic potential in animal models of neutrophilic inflammation, paralleling the effects observed with istradefylline. []

      Opicapone

      • Relevance: Opicapone operates through a different mechanism than istradefylline but is also indicated for managing OFF episodes in PD. Clinical trials and a meta-analysis comparing the two drugs showed comparable efficacy in reducing OFF time, with opicapone potentially associated with a higher risk of dyskinesia. []
      Classification

      Istradefylline is classified as a pharmacological agent under the category of adenosine receptor antagonists. It specifically targets the adenosine A2A receptor, which plays a crucial role in regulating neurotransmitter release and neuronal excitability in the brain.

      Synthesis Analysis

      The synthesis of istradefylline involves several steps, resulting in a compound with high purity and efficiency. The process can be summarized as follows:

      1. Preparation of Intermediate Compounds:
        • Start with 1,3-diethylformamide and cyanoacetic acid in acetic anhydride to form an initial compound.
        • Add acetic acid to this compound and stir for 30 minutes.
        • Introduce sodium nitrite for nitration to yield another intermediate.
      2. Reduction and Condensation:
        • Hydrogen gas is introduced to reduce the intermediate in methanol.
        • Combine this reduced compound with 3-(3,4-dimethoxyphenol) acrloyl chloride, sodium hydroxide, and dichloromethane to form a new intermediate.
      3. Cyclization and Methylation:
        • The resulting compound undergoes cyclization in 1,4-dioxane with sodium hydroxide.
        • Finally, perform a methylation reaction using dimethyl carbonate, dimethylformamide (DMF), and sodium hydroxide under controlled conditions (120-150 °C for 4-6 hours) to obtain istradefylline as a light yellow-green solid .

      This method avoids highly toxic reagents, making it suitable for industrial production and reducing costs associated with patient treatment.

      Molecular Structure Analysis

      Istradefylline has a complex molecular structure characterized by the following features:

      • Molecular Formula: C17_{17}H18_{18}N4_{4}O2_{2}
      • Molecular Weight: 314.35 g/mol
      • Structural Characteristics: The molecule contains a double bond that can isomerize from its trans configuration to a cis configuration (Z-istradefylline) upon exposure to light. This structural property may influence its stability and solubility .

      Crystallography

      Istradefylline exhibits three distinct crystal forms based on the solvent used during crystallization (ethanol, methanol, acetonitrile). These forms differ in solubility and dissolution rates, which are critical for its therapeutic efficacy .

      Chemical Reactions Analysis

      Istradefylline participates in various chemical reactions primarily during its synthesis. Key reactions include:

      • Nitration Reaction: Involves the introduction of nitro groups into the organic framework using sodium nitrite.
      • Reduction Reaction: Hydrogenation processes convert nitro intermediates into amines.
      • Cyclization Reaction: Facilitates the formation of cyclic structures that are crucial for the biological activity of the final compound.
      • Methylation Reaction: Introduces methyl groups to enhance lipophilicity and receptor binding affinity .

      These reactions must be carefully controlled to ensure yield and purity.

      Mechanism of Action

      Istradefylline operates primarily through antagonism of the adenosine A2A receptor. This action leads to:

      • Inhibition of Adenosine Signaling: By blocking adenosine A2A receptors, istradefylline enhances dopaminergic neurotransmission indirectly.
      • Reduction of Motor Symptoms: Clinical studies have shown that istradefylline effectively reduces "off" time in Parkinson's disease patients when administered at doses of 40 mg/day .

      The drug's ability to modulate neurotransmitter release makes it particularly effective in managing motor symptoms without worsening dyskinesia.

      Physical and Chemical Properties Analysis

      The physical and chemical properties of istradefylline include:

      • Solubility: Varies significantly across different crystal forms; form I shows higher solubility compared to form II at physiological pH levels.
      • Stability: The trans configuration is more stable than its cis counterpart; exposure to light can induce isomerization.
      • Melting Point: Specific thermal behavior has been observed; degradation begins around 191 °C for certain forms .

      These properties are essential for determining formulation strategies in pharmaceutical applications.

      Applications

      Istradefylline's primary application lies in the treatment of Parkinson's disease as an adjunct therapy. Its role includes:

      • Alleviating Motor Symptoms: Particularly effective during "off" periods when patients experience reduced efficacy from their primary dopaminergic treatments.
      • Research Potential: Investigations into its use for other neurological disorders are ongoing, although development programs have faced challenges.

      Clinical trials have demonstrated that istradefylline improves quality of life for patients by reducing motor fluctuations without significant adverse effects related to dyskinesia .

      Molecular Pharmacology of Adenosine A2A Receptor Antagonism

      Receptor-Ligand Interaction Dynamics in the Basal Ganglia

      Istradefylline ((E)-8-(3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthine) functions as a potent and selective competitive antagonist at adenosine A₂A receptors (A₂ARs). Within the basal ganglia, A₂ARs are predominantly co-expressed with dopamine D₂ receptors (D₂R) on GABAergic medium spiny neurons (MSNs) of the indirect pathway. The striatal A₂AR-D₂R heteromer forms a key pharmacological target where adenosine and dopamine signaling exhibit functional antagonism [1] [7]. Upon binding to the orthosteric site of the A₂AR, istradefylline prevents adenosine-induced conformational changes in the receptor, thereby blocking Gₛ protein coupling and subsequent activation of adenylyl cyclase (AC). This inhibition reduces intracellular cyclic adenosine monophosphate (cAMP) production and protein kinase A (PKA) activity [1] [2]. Crucially, A₂AR antagonism alleviates adenosine-mediated suppression of D₂R signaling within the heterocomplex. This restoration enhances D₂R-mediated inhibition of AC via Gᵢ/Gₒ proteins, ultimately facilitating GABAergic output from the indirect pathway and improving motor function in Parkinson's disease (PD) [1] [3] [7]. Furthermore, istradefylline demonstrates neuroprotective effects in ischemia models by attenuating adenosine-induced post-hypoxia synaptic potentiation (APSP), a glutamate-dependent excitotoxic process linked to A₂AR overactivation [1].

      Table 1: Key Pharmacodynamic Effects of Istradefylline in the Basal Ganglia

      Target SystemEffect of A₂AR ActivationEffect of IstradefyllineFunctional Outcome
      A₂AR-Gₛ-AC Pathway↑ cAMP, ↑ PKA activity↓ cAMP, ↓ PKA activityReduced phosphorylation of downstream targets (e.g., DARPP-32, GluA1)
      A₂AR-D₂R HeteromerInhibits D₂R signalingRestores D₂R signalingEnhanced GABAergic output of indirect pathway
      Glutamatergic Transmission↑ Presynaptic glutamate release, ↑ Postsynaptic AMPAR trafficking↓ Glutamate release, ↓ ExcitotoxicityAttenuation of APSP, Neuroprotection
      Neuroinflammation↑ Microglial activation, ↑ Pro-inflammatory cytokines (TNF-α, iNOS)↓ Microglial/astrocytic activation, ↓ TNF-α/iNOSReduced neuroinflammation, Protection against neurodegeneration

      Allosteric Modulation of Dopamine D2 Receptor Heterocomplexes

      Beyond direct A₂AR antagonism, istradefylline influences signaling within higher-order receptor oligomers, particularly the A₂AR–D₂R–mGluR5 heterocomplexes. Antagonism of the A₂AR within this complex alters its conformation and disrupts the allosteric inhibition that adenosine exerts on D₂R function. This modulation enhances the affinity and efficacy of dopamine at the D₂R orthosteric site [1] [6]. While istradefylline itself binds the A₂AR orthosteric site, its action facilitates a shift in the equilibrium of the heterocomplex towards states favoring D₂R signaling. This effect contrasts with direct orthosteric D₂R agonists, which can cause dyskinesia and psychiatric side effects due to unmodulated receptor activation [3] [6]. The precise molecular mechanism involves A₂AR antagonism relieving the Gᵢ/Gₒ protein pool for D₂R coupling within the complex and reducing PKA-mediated phosphorylation of the D₂R, which negatively modulates its function. Consequently, istradefylline provides fine-tuned potentiation of dopaminergic neurotransmission specifically in brain regions rich in A₂AR-D₂R heteromers, such as the striatum, offering a more targeted therapeutic approach [6] [7].

      Selectivity Profiling Against Adenosine Receptor Subtypes (A1, A2B, A3)

      Istradefylline exhibits a high degree of selectivity for the A₂AR subtype across species, crucial for its therapeutic application and minimizing off-target effects.

      Table 2: Binding Affinity (Kᵢ) of Istradefylline at Adenosine Receptor Subtypes

      SpeciesA₂A Receptor Kᵢ (nM)A₁ Receptor Kᵢ (nM)A₂B Receptor Kᵢ (nM)A₃ Receptor Kᵢ (nM)Primary Source
      Human12.3>10,000>10,000>10,000 [2]
      Marmoset8.5>10,000NDND [2]
      Rat22.4>10,000>10,000>10,000 [1] [2]
      Mouse36.7>10,000NDND [2]
      Dog15.8>10,000NDND [2]

      (ND: Not Determined in cited source; Values represent approximate means from binding assays)

      Radioligand binding studies using membranes from cells expressing recombinant human adenosine receptors confirm istradefylline's nanomolar affinity for A₂AR (Kᵢ ~12-37 nM across species) and negligible affinity (Kᵢ >10,000 nM) for A₁, A₂B, and A₃ subtypes [2]. This selectivity exceeds 800-fold for A₂AR over other adenosine receptors. Functional assays using cAMP accumulation further validate istradefylline as a competitive A₂AR antagonist, shifting the concentration-response curve of the A₂AR agonist CGS21680 to the right without suppressing the maximal response [2]. Specificity screening against a wide panel of non-adenosinergic targets, including dopamine receptors (D1-D5), monoamine oxidases (MAO-A/B), and catechol-O-methyltransferase (COMT), demonstrated no significant affinity or inhibitory activity, underscoring its selectivity [2] [3]. Kinetic analyses indicate reversible binding to the human A₂AR, with association reaching equilibrium within one minute and near-complete dissociation also occurring within one minute, suggesting a lack of persistent receptor occupancy that could complicate dosing [2].

      Metabolic Pathways Involving CYP1A1, CYP3A4/5 Isoenzymes

      Istradefylline undergoes extensive hepatic metabolism primarily via cytochrome P450 (CYP) enzymes, with oxidation and demethylation being major routes. In vitro studies using human liver microsomes identify CYP3A4 and CYP1A1 as the principal isozymes responsible for its biotransformation [1] [5]. CYP3A4/5 catalyzes the oxidation of the styryl double bond and the 7-methyl group, while CYP1A1 contributes to O-demethylation reactions. Crucially, research suggests that dopamine D₂ receptor antagonists (like sulpiride) can significantly downregulate the expression and activity of CYP1A1, CYP1A2, and CYP1B1 in the rat liver via complex hormonal and signaling pathways [5]. While direct evidence for istradefylline causing similar downregulation is limited, its status as a potent A₂AR antagonist indirectly influencing dopaminergic tone raises the possibility of modulatory effects on these CYP enzymes. The downregulation involves suppression of the aryl hydrocarbon receptor (AhR) regulatory system – evidenced by decreased AhR, AhR nuclear translocator (ARNT), and heat shock protein 90 (HSP90) expression, alongside increased expression of the AhR repressor (AhRR) [5]. Furthermore, D₂ receptor antagonism activates the insulin/PI3K/AKT pathway and modifies prolactin (PRL) and glucocorticoid levels, which exert negative and positive control on AhR-regulated CYP1 genes, respectively. Consequently, drugs impacting D₂R or adenosine/dopamine balance (like istradefylline) may indirectly alter the metabolism of co-administered drugs that are substrates for CYP1A1/2 and CYP3A4/5, or affect the metabolic activation of environmental procarcinogens reliant on these enzymes.

      Table 3: Key CYP Isoenzymes in Istradefylline Metabolism and Potential Regulatory Interactions

      CYP IsoenzymeRole in Istradefylline MetabolismPotential for Regulation by Dopaminergic/Adenosinergic PathwaysClinical Relevance
      CYP3A4/5Major: Oxidation (styryl bond, 7-methyl group)Limited direct evidence. Potential indirect effects via altered GR signaling or drug interactions (CYP3A inducers/inhibitors).Significant potential for pharmacokinetic drug interactions (e.g., with strong CYP3A4 inhibitors like ketoconazole or inducers like rifampin).
      CYP1A1Minor: O-DemethylationRobust evidence: D₂R antagonists downregulate expression via AhR suppression, PI3K/AKT activation, altered PRL/GCs. Istradefylline's A₂AR antagonism may indirectly modulate D₂R tone.Potential to reduce metabolic activation of procarcinogens (e.g., B[a]P). Possible impact on drugs metabolized by CYP1A1/2.
      CYP1A2Likely Minor (based on structural analogy)Robustly downregulated by D₂R antagonists via mechanisms above.Potential impact on drugs metabolized by CYP1A2 (e.g., theophylline, caffeine).
      CYP1B1Not directly involvedRobustly downregulated by D₂R antagonists via mechanisms above.Potential to reduce metabolic activation of procarcinogens in extrahepatic tissues.

      Properties

      CAS Number

      155270-99-8

      Product Name

      Istradefylline

      IUPAC Name

      8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione

      Molecular Formula

      C20H24N4O4

      Molecular Weight

      384.4 g/mol

      InChI

      InChI=1S/C20H24N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)15(12-13)28-5/h8-12H,6-7H2,1-5H3/b11-9+

      InChI Key

      IQVRBWUUXZMOPW-PKNBQFBNSA-N

      SMILES

      CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C

      Solubility

      0.5µg/mL

      Synonyms

      8-(2-(3,4-dimethoxyphenyl)ethenyl)-1,3-diethyl-3,7-dihydro-7-methyl-1H-purine-2,6-dione
      istradefylline
      KW 6002
      KW-6002

      Canonical SMILES

      CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C

      Isomeric SMILES

      CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.